molecular formula C8H8F3N3O B7975435 2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one

2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B7975435
M. Wt: 219.16 g/mol
InChI Key: TUMXCLQKZZHFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one involves a series of chemical reactions that require specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as catalytic processes and green chemistry principles are often employed to enhance the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Reactions are typically conducted in acidic or basic media.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used. Reactions are often performed in anhydrous solvents under inert atmosphere.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide or cyanide ions are used. Conditions vary based on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivative compounds.

Scientific Research Applications

2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and coatings.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

2-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)5-4-6(15)14-3-1-2-12-7(14)13-5/h4H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMXCLQKZZHFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NC(=CC(=O)N2C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2NC(=CC(=O)N2C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.